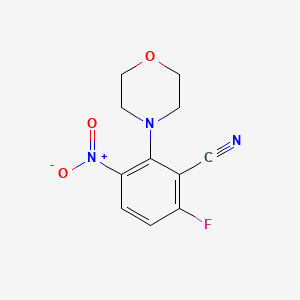

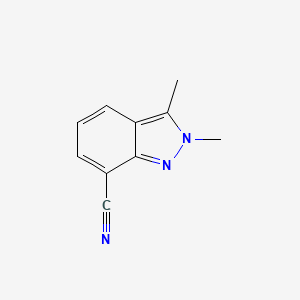

![molecular formula C18H16F2N4O3 B2504013 N-(2,5-二氟苯基)-2-[5-(3-甲基-1,2,4-噁二唑-5-基)-2-氧代吡啶-1(2H)-基]丁酰胺 CAS No. 1396556-05-0](/img/structure/B2504013.png)

N-(2,5-二氟苯基)-2-[5-(3-甲基-1,2,4-噁二唑-5-基)-2-氧代吡啶-1(2H)-基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with basic building blocks. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a sequential transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to achieve the final compounds . Similarly, the synthesis of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamide derivatives involves coupling reactions with appropriately substituted benzylamines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS . Vibrational spectra studies, including Fourier-Transform Infrared and Raman spectra, are also used to analyze the molecular structure and confirm the geometrical parameters . These techniques could be employed to analyze the molecular structure of "N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide".

Chemical Reactions Analysis

The reactivity of similar compounds is often explored in the context of their potential as precursors for heterocyclic compounds . The chemical reactions they undergo can be influenced by the presence of functional groups such as oxadiazole, which is known for its reactivity . The compound , with its oxadiazole moiety, may also exhibit interesting reactivity patterns that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are crucial for their potential therapeutic applications. For example, the hemolytic study of indole-based oxadiazole scaffolds revealed mild cytotoxicity towards cell membranes, suggesting their suitability as therapeutic agents . The pharmacological properties of hybrid anticonvulsants, including their anticonvulsant activity and neurological toxicity, are evaluated using various in vivo tests . These properties would be important to assess for "N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide" as well.

Relevant Case Studies

While the provided papers do not include case studies on the specific compound, they do present case studies on the biological evaluation of related compounds. For instance, the anticonvulsant activity of hybrid molecules derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides was assessed in mice using various seizure models . These studies provide a framework for how the compound might be evaluated in a biological context.

科学研究应用

合成和生物学特性

合成和生物活性

类似于N-(2,5-二氟苯基)-2-[5-(3-甲基-1,2,4-噁二唑-5-基)-2-氧代吡啶-1(2H)-基]丁酰胺的化合物已经合成并显示出相当大的局部麻醉活性(Saxena et al., 1984)。

抗氧化和抗炎活性

类似化合物的衍生物已经展示出显著的抗氧化活性,超过了标准的抗坏血酸,并具有有希望的抗炎活性(Sravya et al., 2019)。

尿酶抑制剂

含有N-(取代苯基)丁酰胺的新型吲哚基噁二唑骨架,与结构相似,已被发现是尿酶酶的有效抑制剂,表明在药物设计中具有治疗潜力(Nazir et al., 2018)。

抗惊厥药物

结构相关的化合物已被合成并确定为潜在的新型混合抗惊厥药物,结合了众所周知的抗癫痫药物的化学片段(Kamiński et al., 2015)。

分子和结构分析

光谱-发光特性

对相关的1,3,4-噁二唑衍生物的光谱-发光特性进行研究,为它们在材料科学中的潜在应用提供了见解(Mikhailov et al., 2018)。

杀虫活性

含有1,3,4-噁二唑环的新型邻氨基苯甲酰二胺类似物已被合成并显示出显著的杀虫活性,表明在农业应用中具有潜在的应用(Qi et al., 2014)。

抗癌活性

多项研究已经探索了类似化合物的合成和评估,用于抗癌活性,一些衍生物显示出比已知药物更高的活性(Ravinaik et al., 2021)。

分子导线和光电特性

已经探索了具有潜在应用作为光电器件中的分子导线的噁二唑衍生物的合成,展示了它们在先进材料科学中的实用性(Wang et al., 2006)。

属性

IUPAC Name |

N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O3/c1-3-15(17(26)22-14-8-12(19)5-6-13(14)20)24-9-11(4-7-16(24)25)18-21-10(2)23-27-18/h4-9,15H,3H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFLLYBBNRXVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=CC2=O)C3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)

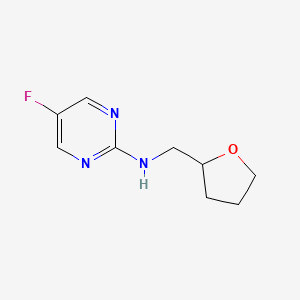

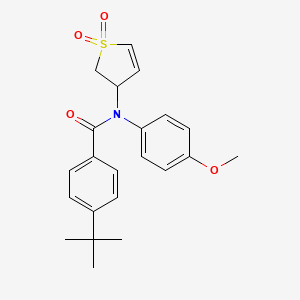

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)

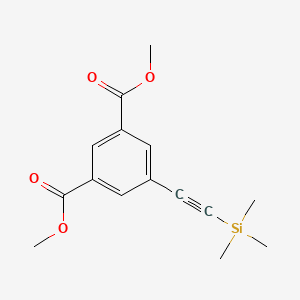

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

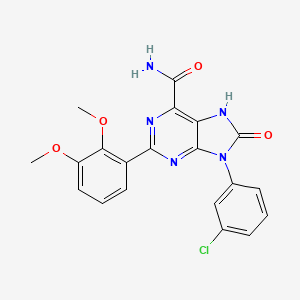

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

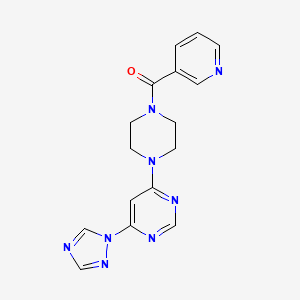

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2503946.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)